molecular formula C9H11F2NO B13628006 4-Difluoromethoxy-2-ethylaniline

4-Difluoromethoxy-2-ethylaniline

Katalognummer: B13628006
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: UYWCNZZWHXACFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Difluoromethoxy-2-ethylaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a difluoromethoxy group and an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-Difluoromethoxy-2-ethylaniline typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Difluoromethoxy-2-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

4-Difluoromethoxy-2-ethylaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Difluoromethoxy-2-ethylaniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors in biological systems.

    Pathways Involved: It modulates specific biochemical pathways, leading to its desired effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Difluoromethoxy-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous .

Eigenschaften

Molekularformel

C9H11F2NO

Molekulargewicht

187.19 g/mol

IUPAC-Name

4-(difluoromethoxy)-2-ethylaniline

InChI

InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3

InChI-Schlüssel

UYWCNZZWHXACFO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)OC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.